An In-depth Technical Guide to 2,6-Dibromo-3,5-dimethylpyridine
An In-depth Technical Guide to 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 117846-58-9
This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-dimethylpyridine, a halogenated pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide also draws upon information from closely related pyridine compounds to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
Quantitative data for 2,6-Dibromo-3,5-dimethylpyridine is sparse in publicly accessible databases. The following table summarizes the available information for the target compound and its close isomer, 3,5-Dibromo-2,6-dimethylpyridine, for comparative purposes. Researchers should experimentally determine the properties of 2,6-Dibromo-3,5-dimethylpyridine for any practical applications.
| Property | 2,6-Dibromo-3,5-dimethylpyridine | 3,5-Dibromo-2,6-dimethylpyridine (Isomer) |
| CAS Number | 117846-58-9 | 3430-34-0[1] |
| Molecular Formula | C₇H₇Br₂N[2][3] | C₇H₇Br₂N[1] |
| Molecular Weight | 264.95 g/mol [1] | 264.95 g/mol [1] |
| Appearance | Data not available | Pale yellow crystalline solid[1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Purity | Data not available | ≥ 96% (GC)[1] |
Synthesis and Reactivity
Synthesis
A plausible synthetic pathway can be conceptualized as a multi-step process, likely starting from 3,5-dimethylpyridine. A generalized workflow is depicted below.
Reactivity
The chemical reactivity of 2,6-Dibromo-3,5-dimethylpyridine is primarily dictated by the two bromine atoms on the pyridine ring, which are excellent leaving groups.[4] This makes the compound a versatile substrate for various cross-coupling and substitution reactions, allowing for the construction of more complex molecular architectures.[4] The bromine atoms at the 2 and 6 positions are particularly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4] These reactions are fundamental in the synthesis of many pharmaceutical compounds and advanced materials.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 2,6-Dibromo-3,5-dimethylpyridine are not available in the public domain. However, based on the known reactivity of similar dibromopyridine derivatives, the following generalized protocols for common cross-coupling reactions can be adapted. Note: These are illustrative protocols and would require optimization for this specific substrate.
General Protocol for Suzuki-Miyaura Coupling
This reaction is used to form a new carbon-carbon bond by coupling the dibromopyridine with a boronic acid.
General Protocol for Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond, which is a common linkage in many biologically active molecules.
Applications in Drug Development
While specific examples of drugs developed using 2,6-Dibromo-3,5-dimethylpyridine are not documented in the available literature, its structural motif is of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in a vast number of pharmaceuticals. The presence of two reactive bromine atoms allows for the facile introduction of various substituents, enabling the exploration of a wide chemical space to optimize biological activity.
The general class of dibromopyridines serves as key intermediates in the synthesis of a range of biologically active molecules. For instance, they are used in the development of compounds targeting various conditions, including inflammatory disorders and infectious diseases.[5] The strategic placement of the methyl groups in 2,6-Dibromo-3,5-dimethylpyridine can influence the compound's steric and electronic properties, which can be fine-tuned to achieve desired interactions with biological targets.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry and cool place.[6]
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2,6-Dibromo-3,5-dimethylpyridine has been identified in the public domain. Researchers working with this compound will need to perform their own analytical characterization.
Structural Information
The crystal structure of 2,6-Dibromo-3,5-dimethylpyridine has been reported.[2][3] The compound crystallizes as a racemic twin with two symmetry-independent molecules in the asymmetric unit.[2][3] The pyridine ring is planar, and there are no significant steric interactions between the bromine atoms and the methyl groups. The molecules exhibit aromatic face-to-face π-stacking in the solid state.[2][3]
Disclaimer: This document is intended for informational purposes only and is based on publicly available data, which for this specific compound is limited. It is not a substitute for a comprehensive safety data sheet or experimentally determined data. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine - ePrints Soton [eprints.soton.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. journals.iucr.org [journals.iucr.org]
